molecular formula C16H19N3O2 B2543392 N-(4-isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1207045-71-3

N-(4-isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2543392
CAS No.: 1207045-71-3
M. Wt: 285.347
InChI Key: BRNXVGKGXYLGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.347. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The compound has shown potential in antitumor research. A study by Gangjee et al. (2000) explored the effect of C9-methyl substitution and C8-C9 conformational restriction on antifolate and antitumor activity, indicating that certain modifications in the structure could enhance the compound's inhibitory potency against dihydrofolate reductase (DHFR) as well as its antitumor activity against various tumor cell lines. The study suggests that the addition of a 9-methyl group and conformational restriction at the C8-C9 bridge could increase the compound's efficacy in inhibiting tumor growth (Gangjee et al., 2000).

Synthesis Methodologies

Research has also focused on the synthesis of derivatives of the compound, exploring novel methodologies for creating compounds with potential biological activities. For example, Aggarwal et al. (2014) reported a solvent-free synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles, highlighting a quick and efficient method for synthesizing derivatives with moderate to significant cytotoxic and antibacterial activity (Aggarwal et al., 2014).

Antimicrobial Activity

The antimicrobial potential of derivatives has been a subject of interest as well. A study focused on synthesizing and evaluating the antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material. These compounds showed good antibacterial and antifungal activities, comparable to standard drugs (Hossan et al., 2012).

SAR Studies

Structure-activity relationship studies have been conducted to understand how different modifications to the compound's structure affect its biological activities. For instance, Desai et al. (2008) conducted QSAR studies on 4-oxo-thiazolidines and 2-oxo-azetidines, showing that structural and physicochemical parameters play a significant role in determining the compounds' antibacterial activities. These studies help in identifying the characteristics that contribute to the efficacy of these compounds as potential antibacterial agents (Desai et al., 2008).

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “N-(4-isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide” and similar compounds could have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11(2)13-4-6-14(7-5-13)18-15(20)9-19-10-17-12(3)8-16(19)21/h4-8,10-11H,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNXVGKGXYLGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.